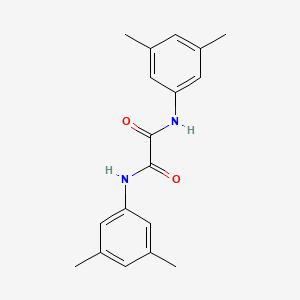
N,N'-bis(3,5-dimethylphenyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-BIS(3,5-DIMETHYLPHENYL)ETHANEDIAMIDE: is an organic compound with the molecular formula C18H22N2O2. It is a derivative of ethanediamide, where the hydrogen atoms are replaced by 3,5-dimethylphenyl groups. This compound is known for its applications in various fields, including chemistry and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-BIS(3,5-DIMETHYLPHENYL)ETHANEDIAMIDE typically involves the reaction of ethanediamide with 3,5-dimethylphenyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: In an industrial setting, the production of N,N-BIS(3,5-DIMETHYLPHENYL)ETHANEDIAMIDE can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of automated systems for mixing and temperature control ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions: N,N-BIS(3,5-DIMETHYLPHENYL)ETHANEDIAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amides and carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products:
Oxidation: Amides and carboxylic acids.
Reduction: Amines.
Substitution: Substituted ethanediamide derivatives.
Scientific Research Applications
N,N-BIS(3,5-DIMETHYLPHENYL)ETHANEDIAMIDE has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, facilitating the formation of metal complexes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of polymers and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism by which N,N-BIS(3,5-DIMETHYLPHENYL)ETHANEDIAMIDE exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and coordinate with metal ions, influencing biochemical pathways. Its ability to act as a ligand allows it to modulate the activity of metal-containing enzymes, thereby affecting various biological processes.
Comparison with Similar Compounds
- N,N’-Bis(2-ethylphenyl)ethanediamide
- N,N’-Bis(phenylmethyl)ethanediamide
- Oxamide
Comparison: N,N-BIS(3,5-DIMETHYLPHENYL)ETHANEDIAMIDE is unique due to the presence of 3,5-dimethylphenyl groups, which impart distinct steric and electronic properties. Compared to N,N’-Bis(2-ethylphenyl)ethanediamide and N,N’-Bis(phenylmethyl)ethanediamide, it exhibits different reactivity and stability. Oxamide, being a simpler diamide, lacks the substituted phenyl groups, making it less versatile in terms of chemical modifications and applications.
Properties
Molecular Formula |
C18H20N2O2 |
|---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
N,N'-bis(3,5-dimethylphenyl)oxamide |
InChI |
InChI=1S/C18H20N2O2/c1-11-5-12(2)8-15(7-11)19-17(21)18(22)20-16-9-13(3)6-14(4)10-16/h5-10H,1-4H3,(H,19,21)(H,20,22) |
InChI Key |
AUJQFVBFEWEASV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(=O)NC2=CC(=CC(=C2)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


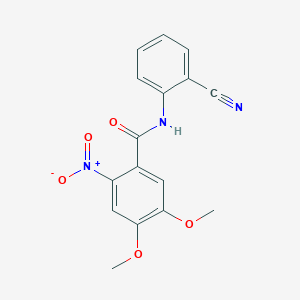
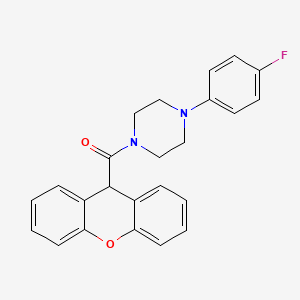
![Methyl 2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B14938197.png)

![Ethyl 4-{[4-(acetylamino)phenyl]carbonyl}piperazine-1-carboxylate](/img/structure/B14938211.png)

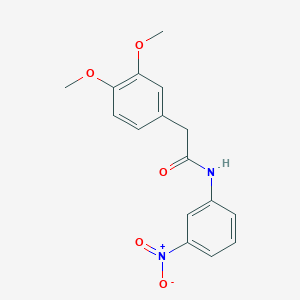
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide](/img/structure/B14938241.png)
![Methyl 2-{[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl]amino}-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylate](/img/structure/B14938247.png)
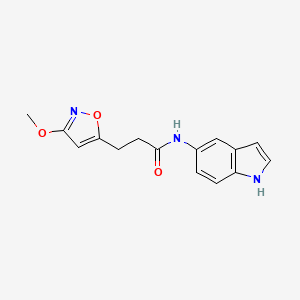
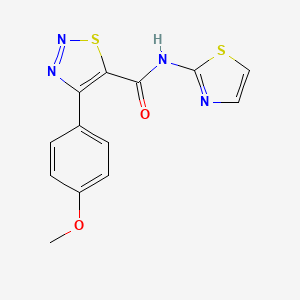
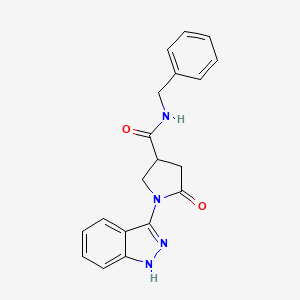
![N~1~-{(1S)-2-[4a-hydroxyoctahydro-2(1H)-isoquinolinyl]-1-methyl-2-oxoethyl}-2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B14938261.png)
![Ethyl [2-({[4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B14938266.png)
